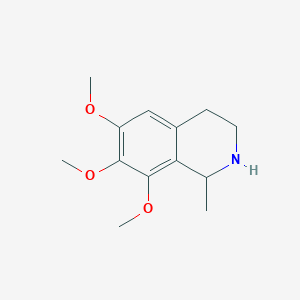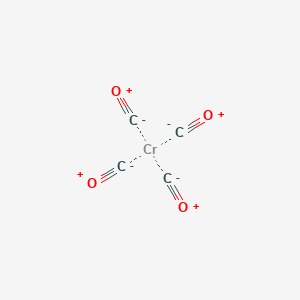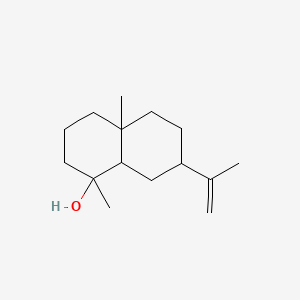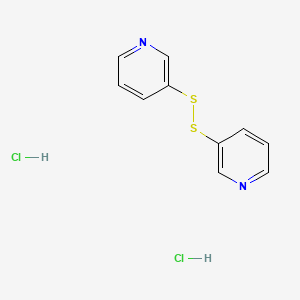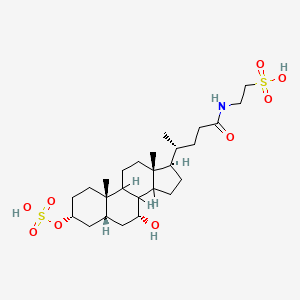
Tcdcs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Taurochenodeoxycholate-3-sulfate can be synthesized through enzymatic sulfation of chenodeoxycholate conjugates. The major product of this reaction is the 3-sulfate isomer . The synthesis involves the use of reagents such as NAD, 7α-hydroxysteroid dehydrogenase, and PAPS . The reaction conditions typically include the use of rat liver and kidney or hamster liver enzymes .
Industrial Production Methods
Industrial production methods for taurochenodeoxycholate-3-sulfate are not well-documented. it is likely that similar enzymatic processes are scaled up for industrial applications, utilizing bioreactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Taurochenodeoxycholate-3-sulfate undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Involves the conversion of ketones or aldehydes to hydroxyl groups.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various sulfated and non-sulfated bile acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Taurochenodeoxycholate-3-sulfate has several scientific research applications, including:
Chemistry: Used as a model compound to study bile acid chemistry and metabolism.
Biology: Investigated for its role in lipid metabolism and bile acid transport.
Industry: Utilized in the development of diagnostic assays and as a standard in mass spectrometry.
Mechanism of Action
Taurochenodeoxycholate-3-sulfate exerts its effects by emulsifying lipids such as cholesterol in bile . It reduces cholesterol formation in the liver and increases the volume of bile secretion from the liver . The molecular targets and pathways involved include the bile acid transporters and enzymes responsible for bile acid synthesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
Taurochenodeoxycholic acid: A bile acid conjugate with similar emulsifying properties.
Glycochenodeoxycholate-3-sulfate: Another bile salt with similar chemical structure and function.
Taurocholic acid: A bile acid conjugate with a different amino acid (glycine) but similar physiological roles.
Uniqueness
Taurochenodeoxycholate-3-sulfate is unique due to its specific sulfation at the 3-position, which affects its solubility and absorption properties . This specificity makes it a valuable compound for studying bile acid metabolism and its role in various physiological processes.
Properties
CAS No. |
67030-59-5 |
|---|---|
Molecular Formula |
C26H45NO9S2 |
Molecular Weight |
579.8 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO9S2/c1-16(4-7-23(29)27-12-13-37(30,31)32)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(36-38(33,34)35)14-17(25)15-22(24)28/h16-22,24,28H,4-15H2,1-3H3,(H,27,29)(H,30,31,32)(H,33,34,35)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1 |
InChI Key |
GLVWZDCWCRWVFM-BJLOMENOSA-N |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C |
Synonyms |
taurochenodeoxycholate-3-sulfate taurochenodeoxycholate-3-sulfate conjugate TCDCS |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


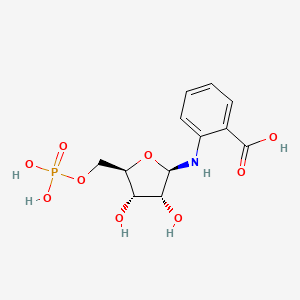
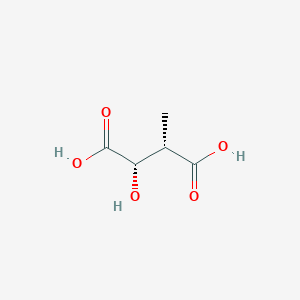
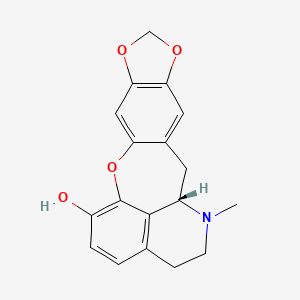
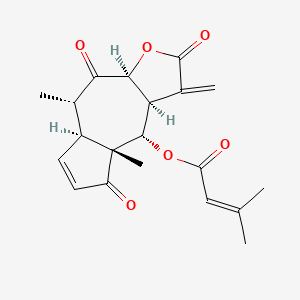
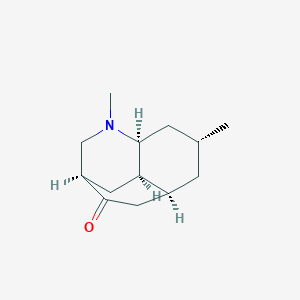

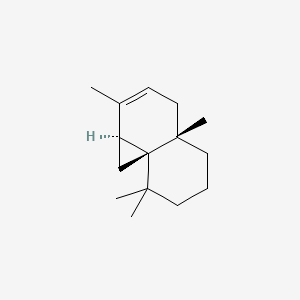
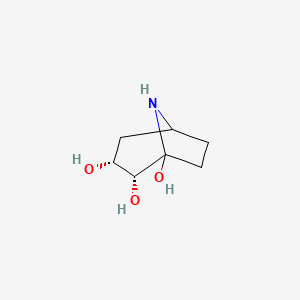
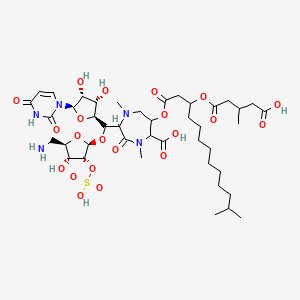
![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203598.png)
